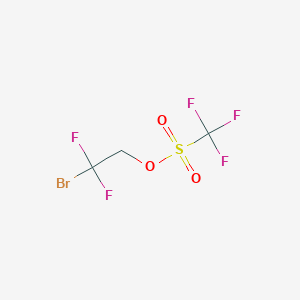
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H2BrF5O3S and a molecular weight of 293.01 g/mol . It is known for its unique structure, which includes bromine, fluorine, and trifluoromethanesulfonate groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems to control temperature and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in these reactions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Elimination reactions: The major product is the corresponding alkene.
Scientific Research Applications
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as a reagent for introducing bromine and fluorine atoms into organic molecules.
Medicinal chemistry: The compound is used in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.
Material science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine and trifluoromethanesulfonate groups make the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions . The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but lacks the bromine atom.
1-Bromo-2,2,2-trifluoroethyl benzene: Contains a benzene ring instead of the trifluoromethanesulfonate group.
Uniqueness
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate
Properties
IUPAC Name |
(2-bromo-2,2-difluoroethyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARBAIUQRCYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)
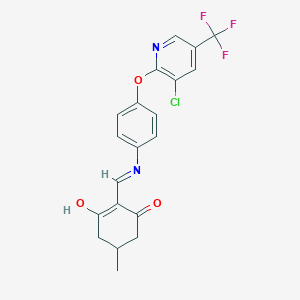

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)
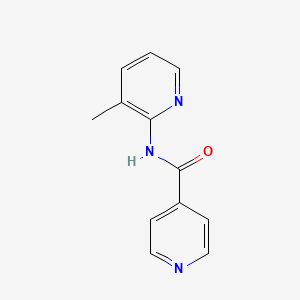
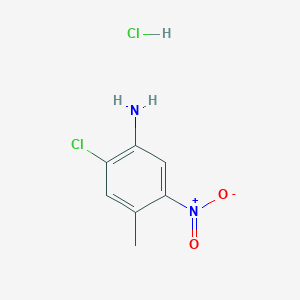

![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)
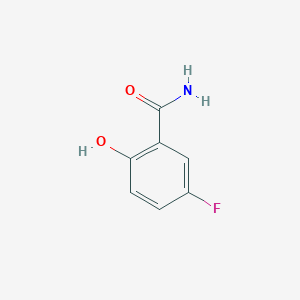
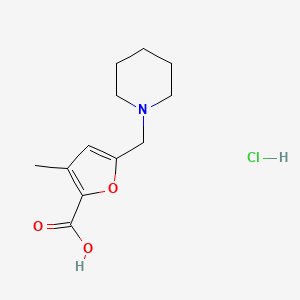
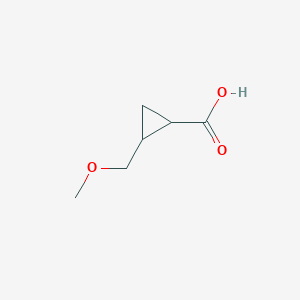

![4-({[(furan-2-yl)methyl]sulfanyl}methyl)-1-(4-phenyloxane-4-carbonyl)piperidine](/img/structure/B2656405.png)
